6-azidohexanoic Acid
Overview
Description
6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This building block can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC), forming a stable amide bond .
Synthesis Analysis
The terminal azide group of 6-azidohexanoic acid allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .Molecular Structure Analysis
The empirical formula of 6-azidohexanoic acid is C6H11N3O2 . It has a molecular weight of 157.17 g/mol . The InChI key is JCORXJUUSVCJEP-UHFFFAOYSA-N .Chemical Reactions Analysis
The terminal azide group of 6-azidohexanoic acid can react with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction . This reaction is also known as click chemistry .Physical And Chemical Properties Analysis
6-Azidohexanoic acid is a liquid at room temperature . It has a refractive index of n/D 1.463 . It is soluble in DMF, DMSO, THF, chloroform, and dichloromethane . It has a density of 1.074 g/mL .Scientific Research Applications
Role in Structure of Molecules : 6-aminohexanoic acid, a derivative of 6-azidohexanoic Acid, plays a significant role in chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It is also often used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Photoaffinity Labeling of Proteins : Azido analogues of certain compounds, which can be related to 6-azidohexanoic Acid, have been used in photoaffinity labeling of proteins. This helps in identifying molecular targets of specific biochemical receptors (Palmer et al., 2007).
Synthesis Methodology : Research on the synthesis of 6-aminohexanoic acid through sulfuric acid hydrolysis of caprolactam has been conducted. This synthesis is important for applications in various chemical processes (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).
Corneal Penetration for Therapeutic Use : Studies on the corneal penetration of 6-aminohexanoic acid, a related compound, indicate its potential in maintaining therapeutic levels in the anterior chamber of the eye (Campbell, Neault, & Brubaker, 1976).
Gel Combustion Synthesis : 6-aminohexanoic acid has been used as a fuel in the gel combustion synthesis of spinel ferrites. This innovative application shows its versatility in materials science (Chavarriaga et al., 2020).
Synthesis of Heterobifunctional Reagents : The synthesis of photoreactive heterobifunctional reagents derived from hexanoic acid, closely related to 6-azidohexanoic Acid, has been described. These compounds are crucial in biochemical research for modifying biomolecules like proteins (Dupuis & Radwan, 1983).
Bioimaging Applications : 6-aminohexanoic acid has been used in the preparation of high-quality water-soluble and surface-functionalized upconversion nanocrystals. These nanocrystals are valuable for fluorescence bioimaging, demonstrating the compound's applicability in advanced imaging techniques (Cao et al., 2011).
Safety And Hazards
6-Azidohexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
properties
IUPAC Name |
6-azidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORXJUUSVCJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452913 | |
Record name | 6-azidohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-azidohexanoic Acid | |
CAS RN |
79598-53-1 | |
Record name | 6-azidohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azidohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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